

# Application Note: High-Resolution Quantitative Analysis of Acotiamide Impurity 8 (Maleate)

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## Compound of Interest

Compound Name: Acotiamide impurity 8 Maleate

CAS No.: 185105-17-3

Cat. No.: B602142

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## Executive Summary

This protocol details the quantitative analysis of **Acotiamide Impurity 8 Maleate** (CAS: 185105-17-3), a critical regioisomer impurity found in the synthesis of Acotiamide Hydrochloride Trihydrate. Acotiamide, an acetylcholinesterase (AChE) inhibitor used for functional dyspepsia, possesses a complex aminothiazole structure susceptible to regio-isomeric byproducts during the benzoylation step.

Impurity 8 is chemically identified as N-[2-(diisopropylamino)ethyl]-2-[(5-hydroxy-2,4-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide. It differs from the parent drug primarily in the substitution pattern of the methoxy and hydroxy groups on the benzoyl ring.

The Analytical Challenge:

- **Regioisomerism:** The structural similarity between Acotiamide and Impurity 8 results in nearly identical hydrophobicity (logP) and pKa values, making baseline separation on standard C18 columns difficult without optimized shape selectivity.
- **Counter-ion Interference:** As the reference standard is supplied as a Maleate salt, the method must resolve the highly polar maleic acid peak (early eluting) from the organic impurity to prevent integration errors, while ensuring the impurity itself does not co-elute with the parent drug.

## Scientific Mechanism & Method Design

### Separation Logic (Causality)

To separate regioisomers, we rely on Shape Selectivity and

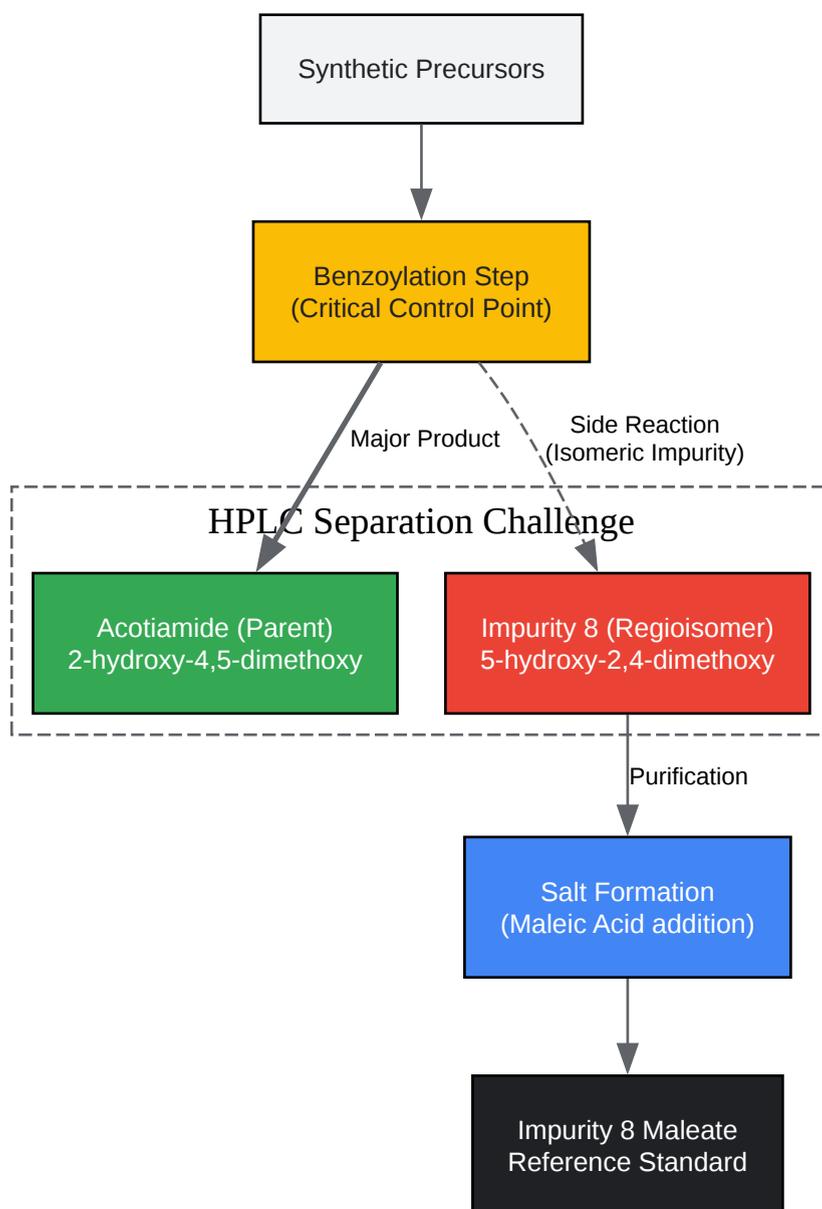
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Interactions.

- **Stationary Phase:** A high-density C18 column (Carbon load >15%) is selected to maximize hydrophobic interaction. Alternatively, a Phenyl-Hexyl column can be used if C18 fails, as it exploits the electron density differences in the dimethoxy-benzoyl rings of the isomers.
- **Mobile Phase pH:** A pH of 3.0 is chosen. Acotiamide and Impurity 8 are basic (tertiary amines). At pH 3.0, they are fully protonated, preventing peak tailing caused by interaction with residual silanols.
- **Detection:** UV detection at 284 nm provides the optimal signal-to-noise ratio for the thiazole-benzamide chromophore common to both molecules.

### Impurity Formation Pathway

The following diagram illustrates the structural relationship and critical separation logic.



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Figure 1: Formation pathway and structural relationship of Acotiamide and Impurity 8.[1]

## Experimental Protocol

### Equipment & Reagents

- HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary pump capability required).
- Detector: Photodiode Array (PDA) or UV-Vis variable wavelength detector.

- Column: Thermo Hypersil BDS C18 (250 mm × 4.6 mm, 5 μm) or Zorbax Eclipse XDB-C18.
- Reagents:
  - Acetonitrile (HPLC Grade).[2]
  - Potassium Dihydrogen Phosphate ( ) .[3]
  - Orthophosphoric Acid (85%).
  - Milli-Q Water.
  - Standard: **Acotiamide Impurity 8 Maleate** (CAS 185105-17-3).[1][4][5][6]

## Chromatographic Conditions

Parameter	Setting
Column Temperature	40°C (Critical for mass transfer kinetics)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Detection Wavelength	284 nm
Run Time	25 minutes
Mobile Phase A	Buffer: 20mM in water, adjusted to pH 3.0 with dilute orthophosphoric acid.
Mobile Phase B	Acetonitrile : Buffer (90:10 v/v)

### Gradient Program:

- 0.0 min: 85% A / 15% B
- 5.0 min: 85% A / 15% B (Isocratic hold to elute Maleic acid)

- 15.0 min: 40% A / 60% B (Linear ramp to elute Impurity 8 & Acotiamide)
- 20.0 min: 40% A / 60% B
- 21.0 min: 85% A / 15% B
- 25.0 min: 85% A / 15% B (Re-equilibration)

## Standard & Sample Preparation[7]

Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

### 1. Impurity 8 Stock Solution (100 µg/mL):

- Weigh 10.0 mg of **Acotiamide Impurity 8 Maleate** standard.
- Transfer to a 100 mL volumetric flask.
- Add 60 mL Diluent and sonicate for 10 minutes (ensure complete dissolution of the salt).
- Make up to volume with Diluent.[7]
- Note: Correct the weighing for the salt factor (MW Salt / MW Free Base) if reporting as free base.
  - MW Salt (Maleate): ~566.6 g/mol [5]
  - MW Free Base: ~450.5 g/mol
  - Salt Factor: 0.795

### 2. System Suitability Solution:

- Prepare a mixture containing 50 µg/mL Acotiamide API and 5 µg/mL Impurity 8 Maleate in Diluent.

### 3. Test Sample:

- Weigh powder equivalent to 50 mg Acotiamide.

- Transfer to 50 mL flask, dissolve in Diluent, sonicate, and filter through 0.45  $\mu$ m PVDF filter.

## Method Validation & Acceptance Criteria

To ensure the protocol is self-validating, the following parameters must be met before routine analysis.

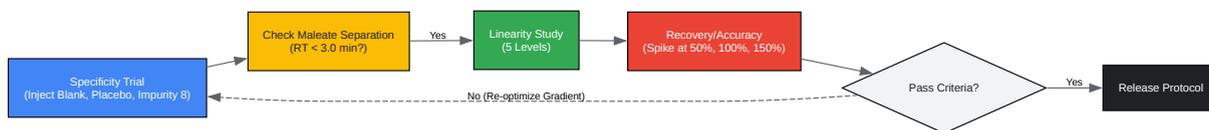
### System Suitability Parameters

Parameter	Acceptance Criteria	Logic
Resolution ( )	> 2.0	Between Impurity 8 and Acotiamide.
Tailing Factor ( )	< 1.5	Ensures minimal secondary interactions.
Theoretical Plates ( )	> 5000	Indicates column efficiency.
Maleic Acid Elution	< 3.0 min	Confirms separation of counter-ion from analyte.

## Linearity & Range

- Range: LOQ to 150% of the specification limit (typically 0.15% level).
- Protocol: Prepare 5 concentration levels (e.g., 0.05, 0.10, 0.15, 0.20, 0.25  $\mu$ g/mL).
- Acceptance: Correlation coefficient ( )  $\geq$  0.999.

## Validation Workflow



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Figure 2: Step-by-step validation workflow for Impurity 8 quantification.

## Troubleshooting & Critical Insights

### The "Maleate" Trap

When analyzing maleate salts, a large peak will appear near the void volume ( ).

- Risk: If the gradient starts with high organic content, the maleic acid may co-elute with early polar impurities.
- Solution: Maintain the initial 5-minute isocratic hold at 15% B (high aqueous) to flush the maleic acid completely before the gradient ramp begins.

### Peak Tailing

Acotiamide and Impurity 8 contain bulky di-isopropyl amine groups.

- Cause: These groups can interact with residual silanols on the silica backbone.
- Fix: If tailing > 1.5, add 0.1% Triethylamine (TEA) to the buffer and adjust pH to 3.0. The TEA competes for silanol sites, sharpening the analyte peak.

### Retention Time Shift

- Cause: Temperature fluctuations affect the pKa/ionization state equilibrium.
- Fix: Ensure the column oven is strictly maintained at  $40^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$ .

## References

- Veeprho Laboratories. (n.d.). **Acotiamide Impurity 8 Maleate** Structure and Details. Retrieved from [[Link](#)][1][4]
- International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [[Link](#)]
- Ojha, S. D., et al. (2018).[2] Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Acotiamide Hydrochloride Hydrate. Indo American Journal of Pharmaceutical Sciences. Retrieved from [[Link](#)]

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